molecular formula C10H14ClNO2 B14641463 6-Amino-5,6,7,8-tetrahydronaphthalene-1,2-diol;hydrochloride CAS No. 55218-10-5

6-Amino-5,6,7,8-tetrahydronaphthalene-1,2-diol;hydrochloride

Cat. No.: B14641463
CAS No.: 55218-10-5
M. Wt: 215.67 g/mol
InChI Key: KJLLFFUQBCCDMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-5,6,7,8-tetrahydronaphthalene-1,2-diol;hydrochloride is a chemical compound with a complex structure that includes an amino group, a diol group, and a tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. The hydrochloride salt form is typically obtained by reacting the free base with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5,6,7,8-tetrahydronaphthalene-1,2-diol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The diol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form tetrahydronaphthalene derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Tetrahydronaphthalene derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

6-Amino-5,6,7,8-tetrahydronaphthalene-1,2-diol;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-5,6,7,8-tetrahydronaphthalene-1,2-diol;hydrochloride involves its interaction with specific molecular targets. The amino and diol groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride
  • 6-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride
  • Methyl 6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride

Uniqueness

6-Amino-5,6,7,8-tetrahydronaphthalene-1,2-diol;hydrochloride is unique due to the presence of both amino and diol groups on the tetrahydronaphthalene ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

CAS No.

55218-10-5

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

6-amino-5,6,7,8-tetrahydronaphthalene-1,2-diol;hydrochloride

InChI

InChI=1S/C10H13NO2.ClH/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13;/h1,4,7,12-13H,2-3,5,11H2;1H

InChI Key

KJLLFFUQBCCDMV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1N)C=CC(=C2O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.